![molecular formula C9H7N3O B1386527 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde CAS No. 1152541-94-0](/img/structure/B1386527.png)
3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a chemical compound with the linear formula C9H7N3O . It is a part of the pyrazole family, which are simple aromatic ring organic compounds of the heterocyclic diazole series .
Synthesis Analysis
The synthesis of pyrazole compounds, including 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, one method involves the reaction of (30, R = H) with methyl acrylate followed by reaction with POCl3/DMF followed by alkaline hydrolysis of methyl β-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate 33 and subsequent heating of the acid 34 formed .Molecular Structure Analysis
The molecular structure of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in these applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde include a molecular weight of 173.17 . It has a boiling point of 461.2±35.0 C at 760 mmHg .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde: is a versatile precursor in the synthesis of various heterocyclic compounds. These compounds are structurally diverse and have significant potential in medicinal chemistry due to their biological activities . The pyrazole ring, in particular, is a crucial scaffold in drug design, often used to create molecules with potential therapeutic effects.
Biomedical Applications
This compound plays a role in the development of biomedical applications, particularly as a building block for compounds with potential antiproliferative activities against various cancer cell lines . Its structural similarity to purine bases like adenine and guanine makes it a valuable compound for creating analogs that can interact with biological targets.
EGFR Kinase Inhibition
The derivatives of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde have been evaluated for their EGFR kinase inhibitory activity. This is crucial in the context of cancer treatment, as EGFR is a common target in the treatment of various types of cancer, including breast, lung, and colon cancers .
Anticancer Activity
Research has shown that certain derivatives designed from this compound exhibit significant anticancer activity . They have been tested against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cervical cancer), showing promising results .
Synthesis of Bipyrazole Derivatives
The compound is used in the synthesis of bipyrazole derivatives , which are evaluated for their biological activities. These derivatives are of interest due to their potential applications in pharmaceuticals and their role in understanding the biochemical pathways involved in disease progression .
Photophysical Properties
Pyrazole derivatives, including those synthesized from 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde , are studied for their photophysical properties . These properties are important for developing new materials for optoelectronic applications .
Mechanism of Action
Safety and Hazards
Future Directions
Pyrazole compounds, including 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . These compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .
properties
IUPAC Name |
5-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-8-5-11-12-9(8)7-1-3-10-4-2-7/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLOUQXKVUKLNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde synthesized?
A1: 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde (compound 4 in the study) is synthesized by reacting 2-phenyl-5-pyridin-4-yl-2,4-dihydropyrazol-3-one (compound 1) with dimethylformamide and phosphorus oxychloride under Vilsmeier-Haack reaction conditions [].
Q2: What are some reactions that 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde can undergo?
A2: 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde (compound 4) demonstrates reactivity with a variety of reagents. It reacts with:
- Hippuric acid to yield 4-(5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazolo-4-ylmethylene)-2-phenyl-4H-oxazol-5-one (compound 5) [].
- Sodium azide to form 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazol-4-carbaldehyde (compound 8) [].
- Aromatic ketones to produce 1-aryl-3-(5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazol-4-yl)propenones (compounds 12a,b) [].
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